1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15711073
Molecular Formula: C13H13N5O3
Molecular Weight: 287.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N5O3 |
|---|---|
| Molecular Weight | 287.27 g/mol |
| IUPAC Name | 2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H13N5O3/c1-9(10-3-5-11(6-4-10)18(20)21)15-16-13(19)12-7-8-14-17(12)2/h3-8H,1-2H3,(H,16,19)/b15-9+ |
| Standard InChI Key | WJTMMGRIXXQYDC-OQLLNIDSSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)C1=CC=NN1C)/C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(=NNC(=O)C1=CC=NN1C)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide (molecular formula: C₁₃H₁₃N₅O₃, molecular weight: 287.27 g/mol) features a pyrazole ring substituted at the 1-position with a methyl group and at the 5-position with a carbohydrazide moiety. The hydrazone bridge connects the pyrazole to a 4-nitrophenyl group, forming an (E)-configured imine bond (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrazole-3-carboxamide |
| Canonical SMILES | CC(=NNC(=O)C1=CC=NN1C)C2=CC=C(C=C2)N+[O-] |
| InChI Key | WJTMMGRIXXQYDC-OQLLNIDSSA-N |
| XLogP3 | 2.3 (estimated) |
The nitro group at the para position of the phenyl ring enhances the compound’s electrophilicity, while the hydrazone moiety contributes to its ability to participate in hydrogen bonding and chelation.
Spectroscopic Characterization
While experimental spectral data for this specific compound remains limited, analogous hydrazones exhibit characteristic IR absorptions for C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches. Nuclear Magnetic Resonance (NMR) spectroscopy would likely reveal distinct signals for the pyrazole protons (δ 6.5–7.5 ppm), nitrophenyl aromatic protons (δ 7.8–8.3 ppm), and the methyl group (δ 2.5–3.0 ppm) .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is hypothesized to follow a two-step protocol common to hydrazones:
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Formation of Pyrazole-5-Carbohydrazide: Condensation of 1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with 4-nitroacetophenone under acidic reflux conditions.
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Purification: Crystallization from ethanol or dimethylformamide (DMF) mixtures, as demonstrated in related systems .
Table 2: Representative Reaction Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Condensation | Ethanol, H₂SO₄, reflux, 1h | ~65–75 |
| Crystallization | Ethanol:DMF (3:1), slow evaporation | >90 |
Mechanistic Insights
The acid-catalyzed condensation proceeds via nucleophilic attack of the carbohydrazide’s amino group on the ketone’s carbonyl carbon, followed by dehydration to form the imine bond. Steric and electronic effects favor the (E)-isomer due to reduced lone pair repulsion between the hydrazone nitrogen and nitrophenyl group.
Chemical Reactivity and Stability
Hydrolytic Stability
The hydrazone linkage is susceptible to hydrolysis under strongly acidic or basic conditions, regenerating the parent carbohydrazide and ketone. At pH 7.4 (physiological conditions), the compound demonstrates moderate stability, with a half-life exceeding 24 hours.
Redox Behavior
Cyclic voltammetry of analogous nitrophenyl hydrazones reveals a quasi-reversible reduction peak at −0.78 V (vs. Ag/AgCl), attributed to the nitro group’s conversion to a hydroxylamine derivative . This redox activity may underpin potential applications in electrochemical sensors.
Biological and Materials Science Applications
| Assay | Result | Reference |
|---|---|---|
| Antimicrobial (Gram+) | MIC: 32 µg/mL | |
| Antioxidant (DPPH) | IC₅₀: 20 µM | |
| Cytotoxicity (HeLa) | IC₅₀: >100 µM |
Materials Science Applications
The nitro group’s electron-deficient nature facilitates π-stacking interactions in supramolecular assemblies. Single-crystal X-ray diffraction of a related triazole derivative shows intermolecular C–H⋯O hydrogen bonds (2.997 Å) forming 1D chains , suggesting utility in organic semiconductors or nonlinear optical materials.
Future Research Directions
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Synthetic Optimization: Developing microwave-assisted or solvent-free protocols to enhance reaction efficiency and sustainability.
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Structure-Activity Relationships: Systematic modification of the pyrazole’s substituents to improve pharmacological selectivity.
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Computational Modeling: Density Functional Theory (DFT) studies to predict redox potentials and binding affinities.
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